

An In-depth Technical Guide to the Chemical Properties of Tetradecylphosphocholine

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Compound of Interest

Compound Name: Fos-choline-14

Cat. No.: B15146392

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphocholine (TDPC), also known as **Fos-choline-14**, is a zwitterionic surfactant belonging to the class of phospholipids. Its amphiphilic nature, consisting of a hydrophilic phosphocholine head group and a hydrophobic 14-carbon alkyl chain, makes it a valuable tool in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical properties of TDPC, including quantitative data, detailed experimental methodologies, and insights into its role in biological systems.

Core Chemical Properties

The fundamental chemical and physical properties of tetradecylphosphocholine are summarized in the table below, providing a clear reference for its use in experimental design and formulation development.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₄₂ NO ₄ P	[1][2]
Molecular Weight	379.52 g/mol	[1][3]
Appearance	White solid/powder	[1][3]
Purity	≥98%	[1][2]
CAS Number	77733-28-9	[2]

Micellar and Aggregation Behavior

A critical characteristic of surfactants is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). This behavior is crucial for its function in solubilizing membrane proteins and in drug delivery systems.

Parameter	Value	Experimental Method
Critical Micelle Concentration (CMC)	~0.12 mM	Surface Tension Measurement, Fluorescence Spectroscopy
Aggregation Number (N _{agg})	Varies with conditions	Fluorescence Quenching, Light Scattering

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

- Tetradecylphosphocholine (TDPC)
- Pyrene

- Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Fluorometer

Procedure:

- Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10^{-3} M.
- Prepare a series of aqueous solutions of TDPC in the desired buffer with concentrations spanning the expected CMC (e.g., from 0.01 mM to 1 mM).
- To each TDPC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10^{-6} M. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.
- Allow the solutions to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.
- Measure the fluorescence emission spectrum of each sample, exciting at a wavelength of 334 nm and recording the emission from 350 nm to 500 nm.
- Determine the ratio of the intensity of the first vibronic peak (I_1) at ~373 nm to the third vibronic peak (I_3) at ~384 nm.
- Plot the I_1/I_3 ratio as a function of the TDPC concentration.
- The CMC is determined as the concentration at which a sharp decrease in the I_1/I_3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar environment.

Solubility Profile

The solubility of TDPC in various solvents is a key consideration for its handling and application in different experimental setups.

Solvent	Solubility
Water	Soluble
Phosphate Buffered Saline (PBS), pH 7.4	Soluble[4][5]
Ethanol	Soluble
Methanol	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl sulfoxide (DMSO)	Soluble

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

- Tetradecylphosphocholine (TDPC)
- Distilled water or desired aqueous buffer
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

- Add an excess amount of TDPC to a known volume of the aqueous solvent in a sealed container.
- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the suspension to settle.

- Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Carefully withdraw an aliquot of the clear supernatant.
- Quantify the concentration of TDPC in the supernatant using a validated analytical method.
- The determined concentration represents the equilibrium solubility of TDPC in the tested solvent at that temperature.

Stability

The stability of tetradecylphosphocholine is crucial for its storage and use in time-dependent experiments. The primary degradation pathway for phosphocholine-containing lipids is hydrolysis of the ester linkages.

Condition	Stability Profile
pH	Most stable around pH 6.5. Hydrolysis rate increases in both acidic and alkaline conditions. [6] [7]
Temperature	Degradation rate increases with increasing temperature, following Arrhenius kinetics. [6] [8] [9]
Storage	For long-term stability, it is recommended to store TDPC as a solid at low temperatures (-20°C).

Experimental Protocol: pH-Dependent Hydrolysis Study

This protocol assesses the rate of hydrolysis of TDPC at different pH values.

Materials:

- Tetradecylphosphocholine (TDPC)
- A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate buffers)

- Constant temperature water bath or incubator
- Analytical method for quantifying TDPC and its degradation products (e.g., HPLC-MS)

Procedure:

- Prepare solutions of TDPC at a known concentration in each of the different pH buffers.
- Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
- At predetermined time intervals, withdraw aliquots from each solution.
- Immediately quench the hydrolysis reaction if necessary (e.g., by adding a solvent or adjusting the pH).
- Analyze the samples using a validated analytical method to determine the concentration of remaining TDPC and the formation of hydrolysis products (e.g., lysophosphatidylcholine and tetradecanol).
- Plot the concentration of TDPC as a function of time for each pH.
- Determine the rate constant of hydrolysis at each pH by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).
- A plot of the logarithm of the rate constant versus pH will reveal the pH-rate profile for the hydrolysis of TDPC.

Thermotropic Behavior

The thermotropic phase behavior of TDPC, which describes how its physical state changes with temperature, can be investigated using Differential Scanning Calorimetry (DSC). This is particularly relevant for understanding its interaction with lipid membranes and its behavior in temperature-sensitive applications. While specific DSC data for pure TDPC is not readily available in the cited literature, the general behavior of similar phosphatidylcholines involves a transition from a gel-like state to a more fluid liquid-crystalline state at a characteristic phase transition temperature (T_m).^{[10][11][12]}

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Materials:

- Tetradecylphosphocholine (TDPC)
- Aqueous buffer
- Differential Scanning Calorimeter

Procedure:

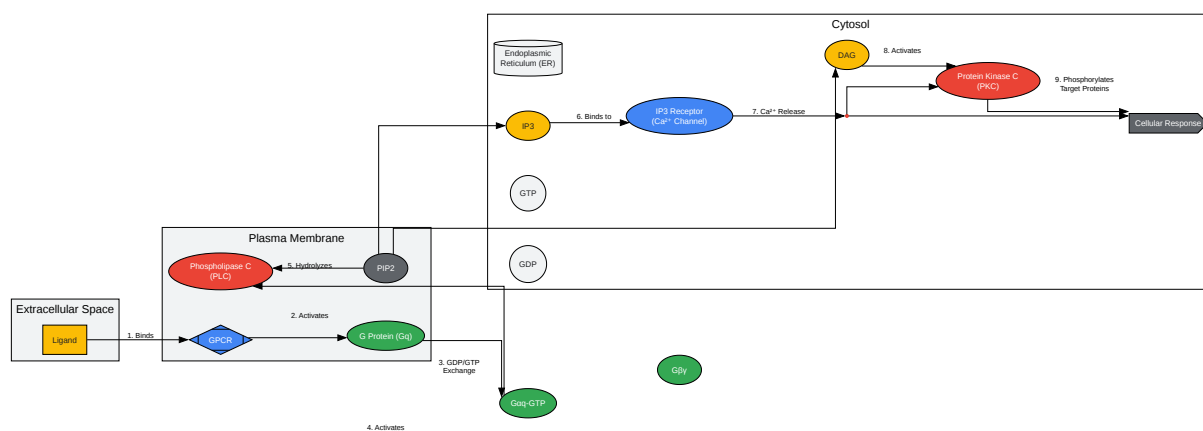
- Prepare a hydrated sample of TDPC by dispersing a known amount of the lipid in the desired aqueous buffer.
- Encapsulate a precise amount of the lipid dispersion in a DSC pan.
- Place the sample pan and a reference pan (containing only the buffer) into the DSC instrument.
- Equilibrate the sample at a temperature below the expected phase transition.
- Scan the temperature over a defined range at a constant heating rate (e.g., 1-5 °C/min).
- Record the heat flow as a function of temperature.
- The phase transition temperature (T_m) is identified as the peak of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Role in Biological Systems and Applications

Tetradecylphosphocholine is widely utilized in the study of membrane proteins, particularly G protein-coupled receptors (GPCRs), due to its ability to solubilize and stabilize these proteins outside of their native lipid bilayer environment.

Signaling Pathway Involvement: Phospholipase C Activation by Gq-alpha Subunit

Phosphocholine-containing lipids are integral components of cell membranes and are involved in various signaling pathways. One such pathway is the activation of Phospholipase C (PLC) by the Gq-alpha subunit of a G protein, which is initiated by the binding of a ligand to a GPCR.

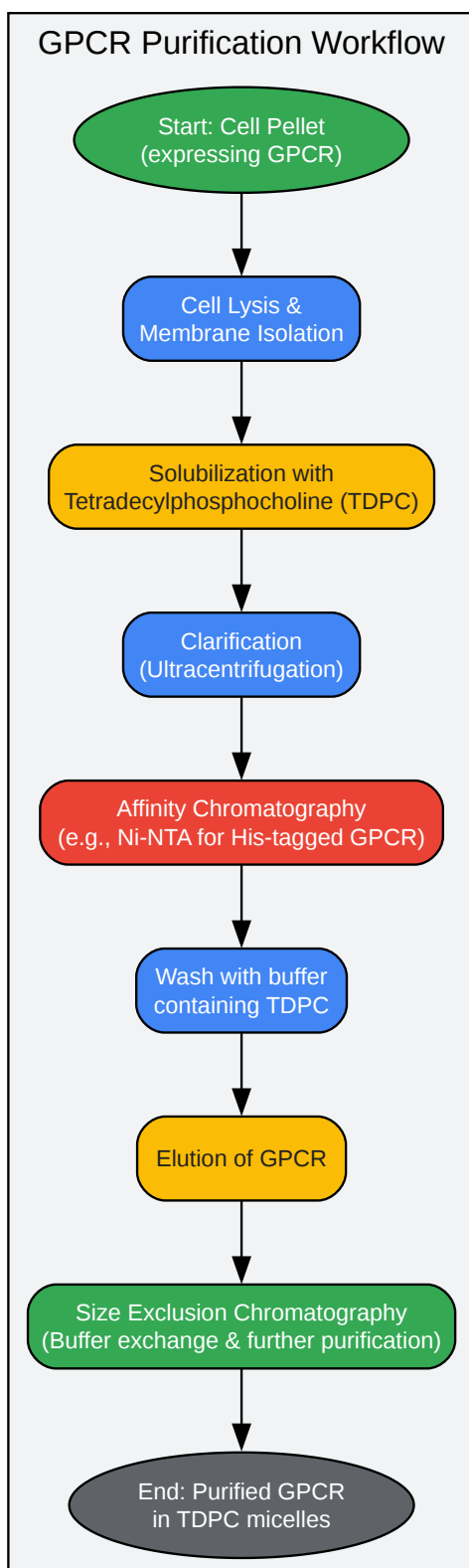


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Caption: Gq-alpha subunit mediated Phospholipase C signaling pathway.

Experimental Workflow: Purification of a G Protein-Coupled Receptor (GPCR)

The following diagram illustrates a general workflow for the purification of a GPCR from cell membranes using tetradecylphosphocholine for solubilization.



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Caption: General workflow for GPCR purification using TDPC.

Synthesis

A general synthetic route to produce tetradecylphosphocholine involves the reaction of 1-tetradecanol with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. A more detailed experimental protocol would require specific reaction conditions, purification methods, and characterization techniques that are often proprietary or found in specialized literature.

Conclusion

Tetradecylphosphocholine is a versatile zwitterionic detergent with well-defined chemical and physical properties that make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Its ability to form micelles and solubilize membrane proteins in a stable, native-like conformation has been particularly instrumental in advancing the structural and functional understanding of challenging protein targets like GPCRs. This guide provides a foundational understanding of its core properties and the experimental methodologies used to characterize them, serving as a valuable resource for its effective application in the laboratory.

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